Chaulmoogric acid

Overview

Description

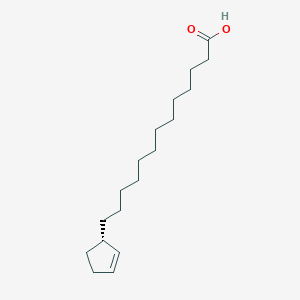

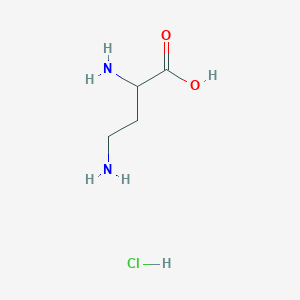

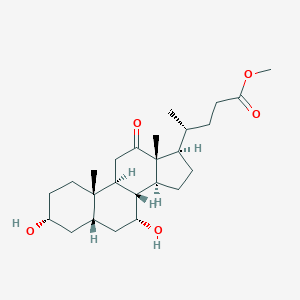

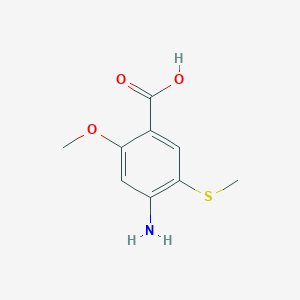

Chaulmoogric acid is a monounsaturated long-chain fatty acid primarily found in the seeds of the Hydnocarpus species, such as Hydnocarpus wightiana and Hydnocarpus anthelmintica. It has been historically significant for its medicinal properties, particularly in the treatment of leprosy and tuberculosis. The compound is characterized by its unique structure, which includes a 2-cyclopentenyl substituent at the 13-position of tridecanoic acid .

Mechanism of Action

Target of Action

Chaulmoogric acid, a monounsaturated long-chain fatty acid , is a major constituent of the oil extracted from the seeds of the Hydnocarpus wightiana plant . It has been identified as an effective activator of Protein Phosphatase 5 (PP5) , a protein that is abundantly expressed in the central nervous system . PP5 is involved in several stress-activated cellular signaling pathways .

Mode of Action

This compound interacts with PP5 by binding to a region of the tetratricopeptide repeat (TPR) domain of PP5 . This interaction results in a complete loss of helical contents , demonstrating a different mechanism of action from that of arachidonic acid, a known activator for PP5 dephosphorylation activity .

Biochemical Pathways

The interaction of this compound with PP5 affects the protein’s enzymatic activity. It has been observed that the combined application of this compound and arachidonic acid at relatively low concentrations can synergistically activate PP5 enzymatic activity . This suggests that this compound may play a role in modulating the biochemical pathways regulated by PP5.

Pharmacokinetics

It is known that the compound is a major constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of various skin diseases . The oil is typically applied topically or given intravenously .

Result of Action

The activation of PP5 by this compound could have several molecular and cellular effects. For instance, PP5 is involved in several stress-activated cellular signaling pathways, including DNA damage-induced apoptosis, oxidative stress, and UV- or γ-irradiation . Therefore, the activation of PP5 by this compound could potentially influence these pathways and their downstream effects.

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the method of administration (topical application or intravenous injection) could affect the compound’s bioavailability . Additionally, the compound’s action could be influenced by the presence of other compounds, such as arachidonic acid

Biochemical Analysis

Biochemical Properties

Chaulmoogric acid plays a crucial role in biochemical reactions, particularly as an activator of protein phosphatase 5 (PP5). It binds to the tetratricopeptide repeat (TPR) domain of PP5, resulting in a complete loss of helical contents . This interaction is distinct from that of arachidonic acid, another known activator of PP5. The activation of PP5 by this compound suggests its potential therapeutic application in conditions where PP5 activity is compromised, such as Alzheimer’s disease .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant, antimicrobial, antibiofilm, and anticancer activities . For instance, this compound demonstrated selective cytotoxicity towards K562 cancer cells while being minimally toxic to normal peripheral blood mononuclear cells (PBMCs) . This selective cytotoxicity indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It activates PP5 by binding to its TPR domain, leading to structural changes that enhance PP5’s enzymatic activity . This activation mechanism is different from other known activators, highlighting the unique properties of this compound. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as antioxidant and anticancer activities . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that this compound has a high selectivity index, indicating its safety at therapeutic doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role as an activator of PP5 suggests its involvement in pathways related to protein phosphorylation and dephosphorylation . Additionally, its antioxidant properties indicate its participation in pathways that mitigate oxidative stress . Understanding these metabolic pathways is crucial for elucidating the full range of this compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and therapeutic efficacy

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chaulmoogric acid can be achieved through several methods. One notable method involves the conversion of hydnocarpic acid into this compound. This process includes the use of cyclopentadiene and other reagents to introduce the cyclopentenyl group . Another method involves the synthesis of dl-hydnocarpic acid, which can then be converted into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of chaulmoogra oil from the seeds of Hydnocarpus species. The oil is then subjected to various purification processes to isolate this compound. This method leverages the natural abundance of the compound in the seeds, making it a cost-effective approach .

Chemical Reactions Analysis

Types of Reactions: Chaulmoogric acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: this compound can undergo substitution reactions, particularly at the cyclopentenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Halogenation reagents like bromine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chaulmoogric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Hydnocarpic Acid: Another major component of chaulmoogra oil, similar in structure but lacks the cyclopentenyl group.

Gynocardic Acid: Found in the seeds of Gynocardia odorata, similar in structure but with different biological activities.

Uniqueness: Chaulmoogric acid is unique due to its specific structure, which includes a 2-cyclopentenyl substituent. This structural feature contributes to its distinct biological activities, such as the activation of protein phosphatase 5, which is not observed with other similar compounds .

Properties

IUPAC Name |

13-cyclopent-2-en-1-yltridecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQWNRDPAAMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872002 | |

| Record name | 13-(Cyclopent-2-en-1-yl)tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-32-9 | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chaulmoogric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-(cyclopent-2-enyl)tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the historical context of chaulmoogric acid's use in medicine?

A1: Chaulmoogra oil, rich in this compound, has a long history in traditional medicine, particularly for leprosy treatment. []

Q2: What is the proposed mechanism of action of this compound against Mycobacterium leprae?

A2: While the exact mechanism remains unclear, this compound is believed to exert its antileprotic effect through a direct bactericidal action. [] One hypothesis suggests that its unique cyclic structure may interfere with the fatty acid metabolism of Mycobacterium leprae. [, ]

Q3: Does this compound affect lipase activity?

A3: Contrary to earlier hypotheses, studies indicate that this compound and its derivatives do not activate lipase in vivo and may even inhibit it in vitro. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O2, and its molecular weight is 280.45 g/mol. []

Q5: What is unique about the structure of this compound compared to other fatty acids?

A6: Unlike most naturally occurring fatty acids, this compound possesses a distinctive cyclopentenyl ring in its carbon chain. [, , ]

Q6: What are the limitations of using chaulmoogra oil directly as a lubricant?

A7: Despite its potential as a bio-based lubricant, chaulmoogra oil exhibits a high pour point, limiting its use in low-temperature applications. [] Further research is needed to address this limitation.

Q7: Are there any catalytic applications of this compound?

A7: Current research primarily focuses on the biological activity and therapeutic potential of this compound. Its catalytic properties and potential applications in this domain remain largely unexplored.

Q8: How does the cyclopentenyl ring of this compound contribute to its activity?

A10: The unique cyclopentenyl ring is considered crucial for this compound's biological activity. [, ] Modifications to this structure could significantly alter its potency and selectivity. []

Q9: What are the challenges in formulating this compound for intravenous administration?

A12: Early attempts to develop water-soluble chaulmoogra derivatives for intravenous administration faced challenges related to hemolytic properties, local irritation, and sclerosis. []

Q10: What formulation strategies have shown promise in improving the properties of this compound derivatives?

A13: Research on water-soluble this compound derivatives, such as sodium dichaulmoogryl-β-glycerophosphate ("chaul-phosphate"), suggests improved properties for potential intravenous use. []

Q11: Is there information available regarding SHE regulations specific to this compound?

A11: While the provided research doesn't explicitly discuss SHE regulations for this compound, it is crucial to adhere to all applicable safety guidelines and regulations during its handling and research.

Q12: What in vivo models are used to study the activity of this compound?

A17: Rodent models, particularly rats, have been used to evaluate the antileprotic activity of this compound and its derivatives. [, ]

Q13: Are there known mechanisms of resistance to this compound in Mycobacterium leprae?

A13: While the provided research does not delve into specific resistance mechanisms, the emergence of resistance to any antimicrobial agent, including this compound, remains a concern.

Q14: What are the potential side effects of this compound?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that chaulmoogra oil and its derivatives can cause side effects. Further research is needed to thoroughly assess the safety profile of this compound.

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: While the research provided does not explicitly discuss targeted drug delivery approaches for this compound, developing such strategies could potentially enhance its efficacy and minimize off-target effects.

Q16: Have specific biomarkers been identified to predict the efficacy of this compound treatment?

A16: No research within the provided set specifically addresses biomarkers for predicting this compound treatment efficacy.

Q17: What analytical techniques are commonly used to identify and quantify this compound?

A22: Gas chromatography/mass spectrometry (GC/MS) is a widely used method for analyzing the fatty acid composition of oils, including the identification and quantification of this compound. [] Other techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and various chromatographic methods. [, ]

Q18: What factors influence the solubility of this compound?

A24: As a fatty acid, this compound exhibits limited solubility in aqueous solutions. [] Derivatization strategies, such as the formation of salts or esters, can enhance its solubility. [, ]

Q19: What are the essential parameters for validating analytical methods for this compound?

A19: Analytical methods used to quantify this compound should undergo rigorous validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification.

Q20: What measures are crucial for ensuring the quality and consistency of this compound for research and potential therapeutic applications?

A20: Stringent quality control measures throughout the sourcing, extraction, purification, and storage of this compound are essential to ensure its purity, stability, and efficacy.

Q21: What is the potential of this compound to elicit an immune response?

A21: The research provided does not offer specific insights into the immunogenicity of this compound. Further studies are needed to evaluate its potential to induce immune responses.

Q22: Are there known interactions between this compound and drug transporters?

A22: The provided research does not specifically address interactions between this compound and drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and potential drug interactions.

Q23: Can this compound modulate the activity of drug-metabolizing enzymes?

A23: The influence of this compound on drug-metabolizing enzymes is not specifically addressed in the provided research. This aspect warrants further investigation, especially regarding potential drug-drug interactions.

Q24: What is known about the biocompatibility and biodegradability of this compound?

A24: While this compound is a natural product, detailed studies on its biocompatibility and biodegradability are limited. These aspects are crucial for evaluating its potential for various applications, including drug delivery and biomaterial development.

Q25: What alternative treatments have replaced chaulmoogra oil for leprosy?

A31: The introduction of sulfone drugs marked a significant advancement in leprosy treatment. [] These drugs offer improved efficacy and tolerability compared to chaulmoogra oil.

Q26: What research infrastructure and resources are essential for advancing our understanding of this compound?

A26: Advancing research on this compound necessitates access to advanced analytical techniques such as GC/MS, NMR, and high-performance liquid chromatography (HPLC), as well as in vitro and in vivo models for evaluating its biological activity.

Q27: What are some historical milestones in the research and use of this compound?

A34: Key milestones include the isolation of this compound from chaulmoogra oil, the exploration of its derivatives for leprosy treatment, and the discovery of its interaction with PP5. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)